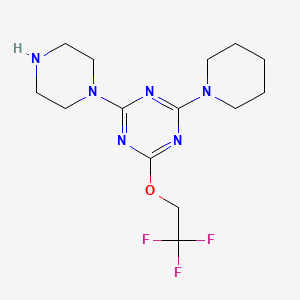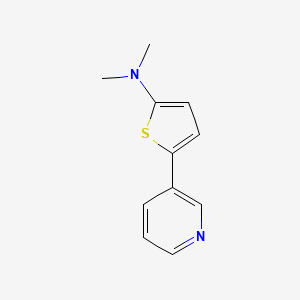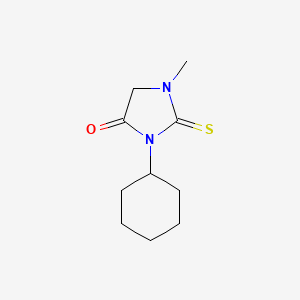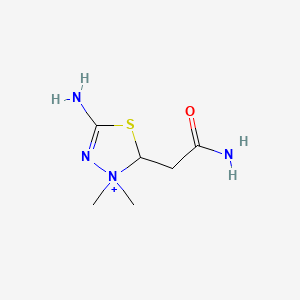
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide typically involves the reaction of 2-(chloromethyl)-1H-benzimidazole with 3,4-dichlorobenzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxide derivatives.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amine groups.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxide derivatives, while substitution of the chlorine atoms can result in various substituted benzenesulfonamide derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit the polymerization of tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Additionally, the compound can interact with DNA, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)benzenesulfonamide
- N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzenesulfonamide
- N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its biological activity and chemical reactivity. The dichloro substitution pattern can also influence the compound’s solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11Cl2N3O2S |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-10-6-5-9(7-11(10)16)22(20,21)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-7,17H,8H2,(H,18,19) |
InChI Key |
SXHQVAPUJOQNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile](/img/structure/B14918130.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)
![1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14918146.png)

![2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14918181.png)
![3-(Iodomethyl)-4,6-dihydrooxepino[5,4,3-cd]indol-1(3H)-one](/img/structure/B14918183.png)

![6-Methoxy-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14918192.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[1-(furan-2-yl)ethylidene]hydrazine](/img/structure/B14918194.png)
